N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Overview
Description
N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride is a chemical compound that belongs to the class of indenamine derivatives It is characterized by the presence of a fluorophenyl group attached to an indenamine core, which is further modified by a hydrochloride group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that indole derivatives can interact with their targets in a way that leads to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the aforementioned biological activities .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzylamine and indene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of indene.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the indenamine core, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different indenamine derivatives.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indenamine derivatives, fluorophenyl derivatives, and other amine hydrochlorides.
Uniqueness: The presence of the fluorophenyl group and the specific indenamine core structure contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN.ClH/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15;/h1-8,15,18H,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNXCXOWDMXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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